N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Lipophilicity Drug-likeness Membrane permeability

N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1232782-81-8) is a fully synthetic, achiral pyrazole-4-carboxamide derivative characterized by a 1-methylpyrazole core bearing a 5-(1H-pyrrol-1-yl) substituent and a 4-bromophenyl carboxamide moiety at the 4-position. It belongs to the broader pyrazole-4-carboxamide class, a privileged scaffold in both agrochemical succinate dehydrogenase inhibitor (SDHI) fungicide development and medicinal chemistry kinase inhibitor programs, where the pyrazole-4-carboxamide skeleton is present in approximately half of all commercialized SDH inhibitors.

Molecular Formula C15H13BrN4O
Molecular Weight 345.19 g/mol
Cat. No. B12179723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC15H13BrN4O
Molecular Weight345.19 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)Br)N3C=CC=C3
InChIInChI=1S/C15H13BrN4O/c1-19-15(20-8-2-3-9-20)13(10-17-19)14(21)18-12-6-4-11(16)5-7-12/h2-10H,1H3,(H,18,21)
InChIKeyIPDMGAGMVLUPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Physicochemical Identity and Compound-Class Context for Informed Procurement


N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1232782-81-8) is a fully synthetic, achiral pyrazole-4-carboxamide derivative characterized by a 1-methylpyrazole core bearing a 5-(1H-pyrrol-1-yl) substituent and a 4-bromophenyl carboxamide moiety at the 4-position . It belongs to the broader pyrazole-4-carboxamide class, a privileged scaffold in both agrochemical succinate dehydrogenase inhibitor (SDHI) fungicide development and medicinal chemistry kinase inhibitor programs, where the pyrazole-4-carboxamide skeleton is present in approximately half of all commercialized SDH inhibitors [1]. The compound is available as a screening-grade small molecule (47 mg quantity, ≥95% purity) through ChemDiv (Compound ID IB06-2588) with a reported logP of 3.58, logD of 3.58, polar surface area of 61.93 Ų, and 3 hydrogen bond acceptors . Unlike many pyrazole-4-carboxamide analogs that lack the N1-heteroaryl substitution, this compound's dual pyrrole-pyrazole heterocyclic architecture distinguishes it from simpler dimethyl- or monophenyl-substituted variants, positioning it as a structurally enriched candidate for fragment-based screening, SAR expansion, or scaffold-hopping campaigns.

Why Generic Substitution of N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Is Not Advisable Without Side-by-Side Comparator Data


Superficially similar pyrazole-4-carboxamide analogs with different N-phenyl halogen substitutions (e.g., 4-Cl, 4-F, or unsubstituted phenyl) or alternative C5 substituents (e.g., methyl instead of pyrrol-1-yl) cannot be assumed interchangeable with the title compound. The 4-bromophenyl group confers distinct electronic (σp = +0.23 for Br vs. +0.06 for F, +0.23 for Cl) and lipophilic (π = +0.86 for Br vs. +0.14 for F, +0.71 for Cl) contributions that systematically alter target binding, membrane partitioning, and metabolic stability [1]. The 5-(1H-pyrrol-1-yl) substituent adds an additional π-system and hydrogen bond acceptor (pyrrole N) absent in the common 5-methyl or 5-H analogs, with published class-level evidence demonstrating that pyrazole/pyrrole carboxamide hybrids can exhibit dual-mode SDH/ergosterol biosynthesis inhibition not observed with simpler pyrazole-4-carboxamides [2]. The quantitative evidence below establishes that the title compound occupies a distinct region of physicochemical space (logP 3.58, PSA 61.93 Ų) relative to its closest commercially available analogs, making uninformed substitution a risk to assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Against Closest Structural Analogs


Lipophilicity Advantage: logP of 3.58 vs. 5-Methyl Analog (XLogP3 2.2)

The title compound exhibits a calculated logP of 3.58 (logD 3.58) as reported by ChemDiv , which is 1.38 log units higher than the XLogP3 of 2.2 reported for the closest commercially available des-pyrrole analog, N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide (PubChem CID 1225284), which substitutes the 5-(1H-pyrrol-1-yl) group with a methyl group [1]. This difference is consistent with the known lipophilic contribution of the pyrrole ring (calculated π ≈ 1.0–1.5) and positions the title compound closer to the optimal logP range (3–5) associated with improved membrane passive permeability for intracellular target engagement in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Differentiation: 61.93 Ų vs. 46.9 Ų for the 5-Methyl Analog

The topological polar surface area (TPSA) of the title compound is 61.93 Ų , which is 15.0 Ų (32%) larger than the TPSA of 46.9 Ų reported for the 5-methyl analog N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide [1]. This increase arises from the additional pyrrole nitrogen contributing a third hydrogen bond acceptor (HBA count: 3 vs. 2) and is further supported by the unsubstituted N-phenyl analog (C15H14N4O, MW 266.3, HBA 3) sharing the same HBA count but lacking the bromine atom's steric and electronic influence . The TPSA of 61.93 Ų remains below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold associated with favorable blood-brain barrier penetration, while being high enough to reduce promiscuous membrane disruption relative to very lipophilic, low-PSA compounds.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Halogen-Dependent Differentiation: 4-Bromophenyl vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs

Within the 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide series, the N-(4-bromophenyl) variant (MW 345.2) can be compared with the N-(4-chlorophenyl) analog (C15H13ClN4O, MW 300.74) and the unsubstituted N-phenyl analog (C15H14N4O, MW 266.30) . The bromine atom introduces a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F, 1.20 Å for H), greater polarizability (3.05 ų vs. 2.18 ų for Cl), and stronger halogen-bond donor capacity (σ-hole magnitude increases down Group 17), all of which can enhance occupancy of lipophilic binding pockets and contribute to halogen-bonding interactions with backbone carbonyl oxygens in protein targets. The bromine atom also increases molecular weight by 44.5 Da relative to the 4-chloro analog and 78.9 Da relative to the unsubstituted phenyl analog, shifting ligand efficiency metrics (LE, LLE) in a measurable and predictable manner.

Halogen bonding SAR Ligand efficiency

Class-Level Functional Differentiation: Pyrazole/Pyrrole Carboxamide Dual-Mode SDHI/Ergosterol Biosynthesis Inhibition Potential

The title compound incorporates the pyrazole/pyrrole carboxamide structural motif that has been validated as a scaffold for dual-mode antifungal action via simultaneous succinate dehydrogenase (SDH) inhibition and ergosterol biosynthesis inhibition (EBI). In a recent study by Chen et al. (2025), a closely related pyrazole/pyrrole carboxamide analog (Q18) demonstrated an EC50 of 6.0 mg/L against Colletotrichum camelliae, with an SDH IC50 of 9.7 mg/L and 74.7% in vivo protective efficacy at 100 mg/L [1]. By contrast, simpler pyrazole-4-carboxamides lacking the pyrrole substituent (e.g., the N-phenyl-substituted series from Sun et al., 2023) act solely through SDH inhibition, with representative EC50 values against Sclerotinia sclerotiorum ranging from 0.94 to 12.77 μg/mL and no reported EBI component [2]. While direct activity data for the title compound have not been published, its structural identity—featuring both the pyrazole-4-carboxamide SDHI pharmacophore and the 5-(1H-pyrrol-1-yl) group implicated in CYP51 (lanosterol 14α-demethylase) engagement—places it within the dual-mode chemotype.

Succinate dehydrogenase inhibitor Ergosterol biosynthesis Antifungal Dual-mode action

Aqueous Solubility Differentiation: Predicted logSw of −4.32 vs. N-Butyl Alkylamide Analog

The title compound has a predicted logSw of −4.32 (corresponding to an estimated aqueous solubility of approximately 16.6 μg/mL or 48 μM) . This can be contextualized against the N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide analog (C13H18N4O, MW 246.31), which bears an aliphatic n-butyl chain in place of the 4-bromophenyl group, reducing both molecular weight (by 98.9 Da) and predicted logP (estimated ~1.8–2.2 based on fragment contributions). The N-butyl analog has been reported to inhibit HepG2 liver cancer cell growth with an IC50 of 17.82 mg/mL , but a comparison of aqueous solubility is essential: the aliphatic analog is expected to have higher aqueous solubility (estimated logSw ≈ −2.5 to −3.0) due to reduced aromatic surface area and lower logP, while the title compound's lower predicted solubility may necessitate DMSO stock solution preparation at ≤10 mM for reliable cell-based assay performance.

Aqueous solubility Formulation Assay compatibility

Rotatable Bond Count and Molecular Complexity: 3 Rotatable Bonds with Full Aryl-Aryl Connectivity

The title compound contains 3 rotatable bonds (excluding the pyrrole ring rotation) , whereas the N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide comparator has only 2 rotatable bonds [1]. This additional degree of conformational freedom arises from the N-pyrrole bond at C5 and is structurally significant because it enables the pyrrole ring to adopt multiple dihedral angles relative to the pyrazole plane, potentially allowing the compound to access distinct binding conformations not achievable by the 5-methyl analog. Combined with the compound's 3 hydrogen bond acceptors (vs. 2 for the dimethyl analog) and 1 hydrogen bond donor, the title compound occupies favorable drug-like chemical space while offering greater conformational sampling than simpler pyrazole-4-carboxamide scaffolds, a property that can increase the probability of identifying productive binding poses in fragment-based or virtual screening campaigns.

Ligand efficiency Conformational entropy Fragment-based drug design

Recommended Research and Procurement Application Scenarios for N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide


Agrochemical SDHI Lead Optimization: Dual-Mode Antifungal Candidate Profiling

Procurement is recommended for research groups expanding SAR around pyrazole-4-carboxamide SDH inhibitors who seek to explore dual-mode antifungal activity. As established in Section 3 (Evidence Item 4), the pyrazole/pyrrole carboxamide chemotype has demonstrated both SDH inhibition and ergosterol biosynthesis inhibition in published studies [1]. The title compound's 4-bromophenyl group provides enhanced lipophilicity (logP 3.58) and halogen-bonding potential relative to 4-Cl and 4-F analogs, making it a rational comparator for evaluating whether bromine substitution further improves target engagement or antifungal spectrum width. The compound can serve as a reference standard in SDH enzymatic assays (e.g., colorimetric DCIP reduction assay at 600 nm) alongside commercial SDHIs such as boscalid or fluxapyroxad.

Kinase Inhibitor Fragment-Based Screening: Halogen-Enriched Pyrazole-4-Carboxamide Library Member

The compound is suitable as a halogen-enriched fragment or scaffold for kinase inhibitor discovery programs. Its TPSA of 61.93 Ų and 3 HBA (Section 3, Evidence Item 2) place it within favorable fragment-like property space, while the bromine atom provides both anomalous scattering for X-ray crystallographic fragment screening and a synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type coupling reactions. The 5-pyrrole group offers an additional vector for chemical elaboration distinct from simpler 5-methyl or 5-H pyrazole-4-carboxamide fragments, increasing the accessible chemical space for hit-to-lead optimization.

Physicochemical Property Benchmarking: Halogen Series Comparator for logP/PSA/Solubility Profiling

As demonstrated across Evidence Items 1, 2, and 5 (Section 3), the title compound (logP 3.58, logSw −4.32, PSA 61.93 Ų) occupies a distinct position within the 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide halogen series. It can be procured alongside the 4-chlorophenyl (MW 300.74) and unsubstituted N-phenyl (MW 266.30) analogs to construct a systematic physicochemical property series for chromatographic hydrophobicity index (CHI) determination, PAMPA permeability ranking, or thermodynamic solubility measurement via shake-flask HPLC-UV. Such a series enables quantitative deconvolution of halogen contributions to passive permeability and solubility, informing future design decisions in lead optimization.

Computational Chemistry Model Validation: QSAR and Docking Benchmark Compound

The compound's well-defined computed properties (logP, logD, logSw, PSA, HBA/HBD counts) and availability as an achiral, single-entity screening compound make it valuable for validating computational ADME prediction models or molecular docking scoring functions. The bromine atom provides a heavy-atom reference for evaluating halogen-bond scoring terms in docking algorithms (e.g., Glide XP Halogen Bond, AutoDock4 halogen parameters), while the pyrrole-pyrazole dihedral angle can serve as a conformational sampling benchmark for force-field or semi-empirical QM geometry optimization methods. Published co-crystal structures of pyrazole-4-carboxamide SDH inhibitors (e.g., PDB entries for fluxapyroxad analogs) provide a structural framework for comparative docking studies.

Quote Request

Request a Quote for N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.